1,1,2-Tris(chloranyl)ethanol

Description

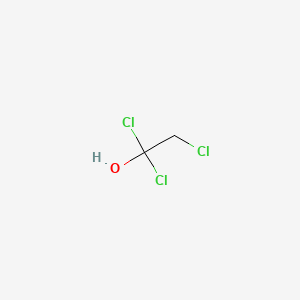

1,1,2-Tris(chloranyl)ethanol (C₂H₃Cl₃O), also referred to as 2,2,2-trichloroethanol based on structural evidence , is a chlorinated ethanol derivative with three chlorine atoms attached to the second carbon of the ethanol backbone. Its molecular weight is 149.404 g/mol, and its isomeric SMILES structure is C(C(Cl)(Cl)Cl)O, indicating a hydroxyl group (-OH) on the first carbon and three chlorine atoms on the second carbon .

Properties

Molecular Formula |

C2H3Cl3O |

|---|---|

Molecular Weight |

149.40 g/mol |

IUPAC Name |

1,1,2-trichloroethanol |

InChI |

InChI=1S/C2H3Cl3O/c3-1-2(4,5)6/h6H,1H2 |

InChI Key |

HYCHPIPDVAXCCJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(O)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

1,1,2-Trichloroethanol can be synthesized through several methods. One common synthetic route involves the reaction of chloral (trichloroacetaldehyde) with an alcohol, typically ethanol, under acidic conditions. This reaction produces 1,1,2-Trichloroethanol along with water as a byproduct. Industrial production methods often involve the use of chloral and chlorobenzene, where the acid by-products formed during the condensation reaction are used as the reaction medium in the final step .

Chemical Reactions Analysis

1,1,2-Trichloroethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trichloroacetic acid.

Reduction: Reduction reactions can convert it to simpler chlorinated compounds.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .

Scientific Research Applications

1,1,2-Trichloroethanol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.

Biology: It is used in biochemical assays and as a solvent for various biological reactions.

Medicine: Historically, it has been used as a sedative and hypnotic agent, although its use has declined due to safety concerns.

Industry: It is used in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,1,2-Trichloroethanol involves its interaction with the central nervous system. It acts on GABA_A receptors to potentiate chloride ion conductance, similar to the action of benzodiazepines. This results in sedative and hypnotic effects. The compound is metabolized in the liver to trichloroacetic acid and other metabolites, which contribute to its overall pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key compounds for comparison include:

- 1,1,2-Trichloroethane (C₂H₃Cl₃): A chlorinated ethane derivative.

- 1,1-Dichloroethane (C₂H₄Cl₂): A less chlorinated ethane analog.

- Chloroform (CHCl₃): A trihalomethane with three chlorines on a methane backbone.

Physical and Chemical Properties

Table 1 compares critical properties of 1,1,2-tris(chloranyl)ethanol with structurally similar compounds:

Key Observations :

- Molecular Weight: 1,1,2-Tris(chloranyl)ethanol has a higher molecular weight than 1,1,2-trichloroethane due to the hydroxyl group.

- Volatility : 1,1,2-Trichloroethane has lower vapor pressure than 1,1-dichloroethane, reflecting reduced volatility with increased chlorination . Chloroform’s intermediate volatility aligns with its trihalomethane structure.

- Solubility: Chlorinated ethanes/ethanols generally exhibit moderate water solubility, influenced by polar functional groups (e.g., -OH in ethanol derivatives).

Toxicological Profiles

- 1,1,2-Trichloroethane: Causes hepatic damage in rodents, potentiated by acetone or ethanol pretreatment . Immature rats show similar susceptibility to adults, but developmental neurotoxicity data are lacking .

- 1,1-Dichloroethane : Less toxic than 1,1,2-trichloroethane but still associated with CNS depression and liver/kidney damage at high doses .

- Chloroform: Known for hepatotoxicity and carcinogenicity (IARC Group 2B) .

Biological Activity

1,1,2-Tris(chloranyl)ethanol is a chlorinated organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,1,2-Tris(chloranyl)ethanol is characterized by its chlorinated ethyl structure. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C2H4Cl3O |

| Molecular Weight | 151.42 g/mol |

| IUPAC Name | 1,1,2-Tris(chloranyl)ethanol |

The biological activity of 1,1,2-Tris(chloranyl)ethanol is primarily attributed to its interaction with cellular targets. It may influence various biochemical pathways through:

- Enzyme Inhibition : Chlorinated compounds often inhibit enzymes involved in metabolic processes.

- Receptor Binding : The compound may bind to specific receptors, modulating physiological responses.

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can induce oxidative stress, affecting cellular integrity.

Antimicrobial Activity

Research indicates that 1,1,2-Tris(chloranyl)ethanol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 1,1,2-Tris(chloranyl)ethanol involved testing against multiple bacterial strains. The results highlighted:

- Pathogen : Staphylococcus aureus

- MIC : 0.05 mg/mL

- Bactericidal Concentration (MBC) : 0.10 mg/mL

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Toxicological Profile

While the compound shows promise in biological applications, its toxicity must be considered. Toxicological assessments have indicated potential risks associated with chlorinated compounds:

- Subchronic Toxicity Studies : Indicated lesions in the kidneys and liver in animal models at high doses.

- Carcinogenic Potential : Some studies suggest a link between chlorinated compounds and increased cancer risk.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,1,2-Tris(chloranyl)ethanol, it is beneficial to compare it with other chlorinated compounds:

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| 1,1-Dichloroethane | Moderate antimicrobial activity | Low |

| Tris(2-chloroethyl) phosphate (TCEP) | High toxicity; potential carcinogen | High |

| 1,3-Dichloropropene | Strong insecticidal properties | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.